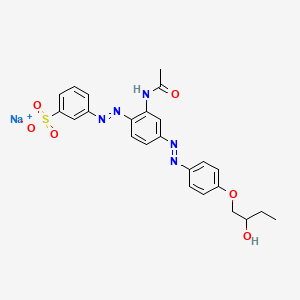

![molecular formula C19H20ClN3O4 B584346 4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol CAS No. 1012788-65-6](/img/structure/B584346.png)

4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol

Übersicht

Beschreibung

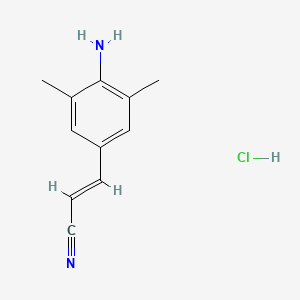

Benzisoxazole Hsp90 Inhibitor is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of various client proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology, where it disrupts the function of proteins essential for cancer cell survival and proliferation .

Wissenschaftliche Forschungsanwendungen

Benzisoxazol-Hsp90-Inhibitor hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Benzisoxazol-Derivaten.

Biologie: Der Inhibitor wird verwendet, um die Rolle von Hsp90 bei der Proteinfaltung und zellulären Stressantworten zu untersuchen.

5. Wirkmechanismus

Benzisoxazol-Hsp90-Inhibitor übt seine Wirkung aus, indem es an die N-terminale Domäne von Hsp90 bindet und so die ATP-Bindungsstelle blockiert. Diese Hemmung verhindert die korrekte Faltung und Funktion von Hsp90-Client-Proteinen, was zu ihrem Abbau führt. Wichtige molekulare Ziele sind onkogene Proteine wie HER2 und der Androgenrezeptor, die für das Überleben und die Proliferation von Krebszellen entscheidend sind .

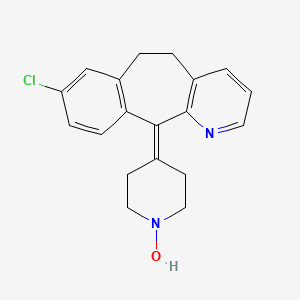

Ähnliche Verbindungen:

Geldanamycin: Ein weiterer Hsp90-Inhibitor, jedoch mit einer anderen chemischen Struktur und höherer Toxizität.

17-AAG (17-Allylamino-17-Desmethoxygeldanamycin): Ein Derivat von Geldanamycin mit verbesserten pharmakologischen Eigenschaften.

Radicicol: Ein Naturstoff, der Hsp90 durch Bindung an seine N-terminale Domäne hemmt.

Einzigartigkeit: Benzisoxazol-Hsp90-Inhibitor ist aufgrund seines Benzisoxazol-Kerns einzigartig, der für besondere pharmakokinetische und pharmakodynamische Eigenschaften sorgt. Es zeigt eine hohe Selektivität für Hsp90 gegenüber anderen Kinasen und hat in verschiedenen Krebszelllinien eine Wirksamkeit mit geringerer Toxizität im Vergleich zu anderen Hsp90-Inhibitoren gezeigt .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound “4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol” is the Heat shock protein HSP 90-alpha . Heat shock proteins (HSPs) are a class of functionally related proteins involved in the folding and unfolding of other proteins. Their expression is increased when cells are exposed to elevated temperatures or other stress. This increase in expression is transcriptionally regulated. The dramatic upregulation of the heat shock proteins is a key part of the heat shock response and is induced primarily by heat shock factor (HSF).

Biochemische Analyse

Biochemical Properties

4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol interacts with several enzymes and proteins, most notably the heat shock protein HSP 90-alpha. This interaction is significant as HSP 90-alpha plays a crucial role in protein folding, stability, and degradation. The compound’s binding to HSP 90-alpha suggests potential implications in modulating protein homeostasis and stress responses in cells .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the expression of genes involved in stress responses and protein homeostasis, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as HSP 90-alpha. This binding can lead to enzyme inhibition or activation, depending on the context of the interaction. The compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the expression of stress response genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity, potentially leading to long-term effects on cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on protein homeostasis and stress responses. At higher doses, toxic or adverse effects have been observed, including disruptions in cellular metabolism and increased oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate protein folding and degradation. The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with biomolecules and its overall biochemical effects .

Vorbereitungsmethoden

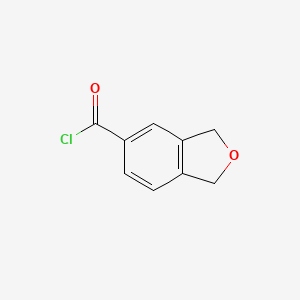

Synthetic Routes and Reaction Conditions: The synthesis of Benzisoxazole Hsp90 Inhibitor typically involves multiple steps, starting with the formation of the benzisoxazole core. One common method includes the cyclization of ortho-nitrophenyl derivatives with nitriles under acidic conditions.

Industrial Production Methods: Industrial production of Benzisoxazole Hsp90 Inhibitor follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to improve efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzisoxazol-Hsp90-Inhibitor unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Hydroxylgruppen einzuführen, wodurch ihre Löslichkeit und Bioverfügbarkeit verbessert werden.

Reduktion: Reduktionsreaktionen können die Nitrogruppen zu Aminen modifizieren, wodurch die pharmakokinetischen Eigenschaften der Verbindung verändert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte, aminierte und unterschiedlich substituierte Derivate von Benzisoxazol-Hsp90-Inhibitor, die jeweils unterschiedliche pharmakologische Profile aufweisen .

Vergleich Mit ähnlichen Verbindungen

Geldanamycin: Another Hsp90 inhibitor, but with a different chemical structure and higher toxicity.

17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.

Radicicol: A natural product that inhibits Hsp90 by binding to its N-terminal domain.

Uniqueness: Benzisoxazole Hsp90 Inhibitor is unique due to its benzisoxazole core, which provides distinct pharmacokinetic and pharmacodynamic properties. It exhibits high selectivity for Hsp90 over other kinases and has shown efficacy in various cancer cell lines with lower toxicity compared to other Hsp90 inhibitors .

Eigenschaften

IUPAC Name |

4-chloro-6-[5-(2-morpholin-4-ylethylamino)-1,2-benzoxazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c20-15-10-13(16(24)11-17(15)25)19-14-9-12(1-2-18(14)27-22-19)21-3-4-23-5-7-26-8-6-23/h1-2,9-11,21,24-25H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIRVZVVCCIAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680166 | |

| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012788-65-6 | |

| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.